molecular formula C13H18BrIN2OSi B12971308 6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12971308
M. Wt: 453.19 g/mol
InChI Key: BTBPHCGOFSMCOW-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a pyrrolopyridine derivative, followed by the introduction of the trimethylsilyl ethoxy methyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives.

Scientific Research Applications

6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which can be selectively modified through various chemical reactions. This dual halogenation provides a versatile platform for further functionalization, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C13H18BrIN2OSi

Molecular Weight

453.19 g/mol

IUPAC Name

2-[(6-bromo-2-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18BrIN2OSi/c1-19(2,3)7-6-18-9-17-12(15)8-10-4-5-11(14)16-13(10)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

BTBPHCGOFSMCOW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC2=C1N=C(C=C2)Br)I

Origin of Product

United States

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